molecular formula C17H16ClNO B1434908 [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride CAS No. 1803561-55-8

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B1434908
CAS No.: 1803561-55-8
M. Wt: 285.8 g/mol
InChI Key: HGSRHKYTTJOVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is an organic compound with the molecular formula C17H15NO·HCl It is a hydrochloride salt of [4-(Naphthalen-1-yloxy)phenyl]methanamine, characterized by the presence of a naphthalene ring linked to a phenylmethanamine group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with a suitable halogenated phenylmethane derivative under basic conditions to form the naphthalen-1-yloxy intermediate.

    Amination Reaction: The intermediate is then subjected to an amination reaction with ammonia or an amine source to introduce the methanamine group.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. It serves as a probe to study enzyme-substrate interactions and receptor binding.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases and its ability to modulate biological pathways.

Industry

In industry, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(Naphthalen-1-yloxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [4-(Naphthalen-1-yloxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.

    [4-(Naphthalen-1-yloxy)phenyl]ethanamine: Similar structure with an ethyl group instead of a methylene group.

Uniqueness

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is unique due to its specific combination of a naphthalene ring and a phenylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4-naphthalen-1-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO.ClH/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17;/h1-11H,12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSRHKYTTJOVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-55-8
Record name [4-(naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.